Coumarin 480

Description

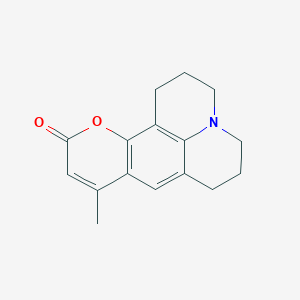

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-10-8-14(18)19-16-12-5-3-7-17-6-2-4-11(15(12)17)9-13(10)16/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXMPURWMSJENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068293 | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | Coumarin 102 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2176 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

41267-76-9 | |

| Record name | 2,3,6,7-Tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41267-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarin 102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041267769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin 102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano[6,7,8-ij]quinolizin-11-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARIN 480 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M1GI783QT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Photophysical Profile of Coumarin 480: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coumarin (B35378) 480, also known as 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano-[6,7,8-ij]quinolizin-11-one, is a highly fluorescent laser dye renowned for its performance in the blue-green region of the spectrum.[1][2] Its robust photophysical characteristics, including a high fluorescence quantum yield and significant Stokes shift, make it a valuable tool in a variety of scientific applications, from laser technology to biological imaging.[1] This technical guide provides an in-depth overview of the core photophysical properties of Coumarin 480, details the experimental protocols for their measurement, and illustrates key concepts through diagrams.

Core Photophysical Properties

The photophysical behavior of this compound is profoundly influenced by its molecular structure and the surrounding solvent environment.[3][4] As a member of the coumarin family, it exhibits a significant change in dipole moment upon excitation, leading to a large separation between its absorption and fluorescence spectra, known as the Stokes shift.[1] The fluorescence quantum yield of many coumarin dyes is often high, approaching unity in some cases.[1]

Quantitative Data Summary

The following tables summarize the key photophysical parameters of this compound in various solvents. These values are critical for selecting the appropriate solvent for specific applications and for understanding the dye's behavior at a molecular level.

Table 1: Absorption and Emission Maxima of this compound in Various Solvents

| Solvent | Absorption Maximum (λ_abs, nm) | Emission Maximum (λ_em, nm) |

| Cyclohexane | 361 | 407 |

| Ethyl Acetate | - | 432 |

| Acetonitrile | 380 | 450, 458 |

| Ethanol | 387, 389 | 473, 446 |

| 50% Ethanol | 396 | 477 |

| Water | 396 | 489 |

| Methanol | 390 | - |

| DMF | 389 | - |

Data sourced from Exciton, Inc.[2]

Table 2: Fluorescence Quantum Yield (Φ_f) and Lifetime (τ_f) of this compound in Various Solvents

| Solvent | Quantum Yield (Φ_f) | Lifetime (τ_f, ns) |

| Cyclohexane | 1.05 | 2.6 |

| Ethyl Acetate | 0.70 | - |

| Acetonitrile | 0.91, 0.59 | 3.3 (in DMF) |

| Ethanol | 0.95, 0.74, 0.93, 0.58, 0.99, 1.04, 0.764 | 4.5 |

| 50% Ethanol | 1.02 | - |

| Water | 0.66 | 5.9 |

| Methanol | 0.87 | - |

| DMF | 0.79 | - |

Data sourced from Exciton, Inc.[2]

Experimental Protocols

The characterization of the photophysical properties of this compound involves a series of spectroscopic measurements. The following are generalized experimental protocols for determining the key parameters.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorption Spectrum: Record the absorption spectrum using a UV-Visible spectrophotometer over a relevant wavelength range (e.g., 300-500 nm). The wavelength of maximum absorbance (λ_abs) is determined from the peak of the spectrum.

-

Emission Spectrum: Record the fluorescence emission spectrum using a spectrofluorometer. The sample is excited at or near its absorption maximum (λ_abs). The emission is scanned over a longer wavelength range (e.g., 400-600 nm) to capture the entire fluorescence profile. The wavelength of maximum emission (λ_em) is identified from the peak of the spectrum.[5][6]

Determination of Fluorescence Quantum Yield

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

-

Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., Rhodamine 6G in ethanol, Φ_f = 0.94).[7]

-

Absorbance Matching: Prepare solutions of the reference standard and this compound in the same solvent with matched absorbances at the excitation wavelength. The absorbance should be kept below 0.1 to minimize reabsorption effects.

-

Fluorescence Spectra: Measure the fluorescence spectra of both the sample and the reference standard under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the reference. The quantum yield of the sample (Φ_f, sample) is calculated using the following equation:

Φ_f, sample = Φ_f, ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample^2 / n_ref^2)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Utilize a time-resolved fluorometer, such as a time-correlated single-photon counting (TCSPC) system.

-

Excitation: Excite the sample with a pulsed light source (e.g., a picosecond laser or a light-emitting diode) at a wavelength corresponding to the absorption band of this compound.

-

Data Acquisition: Collect the fluorescence decay profile by measuring the time delay between the excitation pulse and the detection of the emitted photons.

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime (τ_f). For a single exponential decay, the intensity I(t) at time t is given by:

I(t) = I_0 * exp(-t / τ_f)

where I_0 is the intensity at time t=0.

Visualizations

Experimental Workflow for Photophysical Characterization

The following diagram illustrates the general workflow for characterizing the photophysical properties of a fluorescent dye like this compound.

Caption: Workflow for photophysical characterization of this compound.

Influence of Solvent Polarity on Photophysical Properties

Coumarin dyes, including this compound, often exhibit solvatochromism, where their absorption and emission spectra shift with changes in solvent polarity. This is due to the change in the dipole moment of the dye upon excitation and the differential stabilization of the ground and excited states by the solvent. In many cases, an increase in solvent polarity leads to a red-shift (shift to longer wavelengths) in the emission spectrum.

Caption: Effect of solvent polarity on this compound's emission spectrum.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. exciton.luxottica.com [exciton.luxottica.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Investigations of the solvent polarity effect on the photophysical properties of coumarin-7 dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rep.ksu.kz [rep.ksu.kz]

Coumarin 480 chemical structure and molecular weight.

For Immediate Release

This technical guide provides an in-depth overview of Coumarin (B35378) 480, a versatile fluorescent dye with significant applications in research and drug development. This document outlines its chemical properties, experimental applications, and the fundamental principles of its use.

Chemical Structure and Properties

Coumarin 480, also known by its synonym Coumarin 102, is a synthetic organic dye belonging to the coumarin family.[1][2] Its rigidized molecular structure, formed by the fusion of a pyrone ring with a benzene (B151609) molecule, is the basis for its distinct photophysical properties. The IUPAC name for this compound is 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-[1]benzopyrano-[6,7,8-ij]quinolizin-11-one.[1][2]

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₇NO₂ | [1][3][4] |

| Molecular Weight | 255.31 g/mol | [3][5][6] |

| CAS Number | 41267-76-9 | [1][3][7] |

| Appearance | Pale yellow crystalline powder / Light brown to brown solid | [1][3][4] |

| Melting Point | 152-156 °C | [8] |

| Boiling Point (est.) | 398.54 °C | [8] |

| Flash Point (est.) | 194.9 °C | [8] |

Applications in Research and Drug Development

This compound is a widely utilized tool in various scientific fields due to its excellent fluorescent properties. Its primary applications include:

-

Fluorescent Probe: this compound serves as a sensitive fluorescent probe to investigate molecular interactions and changes in the microenvironment.[1] Its fluorescence is highly sensitive to solvent polarity, making it an ideal tool for studying solvent relaxation dynamics and hydrogen bonding.[1]

-

Laser Dye: As a laser dye, this compound is employed in tunable lasers to generate emissions in the blue-green region of the spectrum.[9]

-

Biological Imaging: While its emission can sometimes overlap with cellular autofluorescence, this compound and its derivatives are used in multicolor imaging applications.[9]

Experimental Protocol: Cellular Imaging with this compound

This protocol provides a general framework for using this compound as a fluorescent probe for cellular imaging. The specific concentrations and incubation times may require optimization depending on the cell type and experimental objectives.

Objective: To visualize intracellular compartments or dynamics using this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Live cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filter sets (Excitation ~400 nm, Emission ~480 nm)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to the desired final working concentration (typically in the range of 1-10 µM).

-

Cell Staining: a. Remove the cell culture medium from the cells. b. Wash the cells gently with pre-warmed PBS. c. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: a. Remove the staining solution. b. Wash the cells two to three times with pre-warmed PBS to remove any unbound dye.

-

Imaging: a. Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells. b. Image the stained cells using a fluorescence microscope with a suitable filter set for this compound (e.g., DAPI or blue fluorescent protein channel).

Workflow for a Fluorescence-Based Assay

The following diagram illustrates a typical workflow for a fluorescence-based assay using a coumarin probe like this compound to detect a specific analyte.

Caption: A logical workflow for utilizing a coumarin-based fluorescent probe.

References

- 1. nbinno.com [nbinno.com]

- 2. rep.ksu.kz [rep.ksu.kz]

- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceinfo.com [scienceinfo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Photophysical Profile of Coumarin 480 in Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core excitation and emission characteristics of Coumarin 480 when dissolved in ethanol (B145695). This compound, a versatile fluorescent dye, is widely utilized in various scientific applications, from laser technologies to cellular imaging. A thorough understanding of its photophysical parameters in a common solvent like ethanol is crucial for the accurate interpretation of experimental data and the design of novel applications. This document provides a concise summary of its key spectral properties, detailed experimental protocols for their measurement, and logical diagrams to illustrate the workflows involved.

Core Photophysical Data of this compound in Ethanol

The following table summarizes the key quantitative data for this compound (also known as Coumarin 102) in ethanol. These parameters are fundamental for any application relying on the fluorescence of this dye.

| Photophysical Parameter | Value | References |

| Excitation Maximum (λabs) | 386 nm | [1] |

| Emission Maximum (λem) | 473 nm | [2] |

| Fluorescence Quantum Yield (Φf) | 0.73 (under air) | [1] |

| Fluorescence Lifetime (τf) | 2.6 ns (argon purged) | [1] |

Experimental Protocols

Accurate determination of the photophysical parameters of this compound requires precise experimental procedures. Below are detailed methodologies for measuring the fluorescence quantum yield and lifetime.

Measurement of Fluorescence Quantum Yield

The relative method, comparing the dye of interest to a standard of known quantum yield, is a widely accepted technique.

Materials and Equipment:

-

Spectrofluorometer with a cuvette holder

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Ethanol (spectroscopic grade)

-

Reference standard with a known quantum yield in ethanol (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.54)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in ethanol.

-

Prepare a series of dilutions of the stock solution, ensuring the absorbance at the excitation wavelength is within the linear range of the spectrophotometer (typically < 0.1) to minimize inner filter effects.

-

Prepare a solution of the reference standard in the appropriate solvent with an absorbance value at the same excitation wavelength, also below 0.1.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each this compound dilution and the reference standard at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum of each this compound dilution and the reference standard. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-

-

Quantum Yield Calculation:

-

The fluorescence quantum yield (Φf,sample) is calculated using the following equation:

Φf,sample = Φf,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2)

Where:

-

Φf,ref is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

η is the refractive index of the solvent.

-

-

For the most accurate results, plot the integrated fluorescence intensity versus absorbance for the series of this compound dilutions. The slope of this line can be used in the above equation for Isample / Asample.

-

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Materials and Equipment:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or pulsed LED) with an excitation wavelength suitable for this compound (e.g., ~390 nm).

-

Fast photodetector (e.g., photomultiplier tube or single-photon avalanche diode).

-

TCSPC electronics.

-

-

Quartz cuvette

-

This compound solution in ethanol (absorbance < 0.1 at the excitation wavelength)

-

Scattering solution for measuring the instrument response function (IRF) (e.g., a dilute suspension of non-dairy creamer or Ludox in water).

Procedure:

-

Instrument Response Function (IRF) Measurement:

-

Fill a cuvette with the scattering solution.

-

Set the emission wavelength to the excitation wavelength.

-

Acquire the IRF by collecting the scattered light from the pulsed source. This represents the time profile of the excitation pulse as measured by the instrument.

-

-

Sample Measurement:

-

Replace the scattering solution with the this compound solution.

-

Set the emission monochromator to the peak of the this compound emission (~473 nm).

-

Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000 for good statistics).

-

-

Data Analysis:

-

Using appropriate software, perform a deconvolution of the IRF from the measured fluorescence decay.

-

Fit the resulting decay curve to an exponential decay model (typically a single exponential decay for a pure dye in a homogenous solvent) to extract the fluorescence lifetime (τf).

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

The Photophysical Behavior of Coumarin 480: A Comprehensive Guide to its Quantum Yield and Fluorescence Lifetime in Various Solvents

For Immediate Release

This technical guide provides an in-depth analysis of the photophysical properties of Coumarin (B35378) 480, a widely utilized fluorescent dye in scientific research and drug development. The document, tailored for researchers, scientists, and professionals in the field, details the quantum yield and fluorescence lifetime of Coumarin 480 across a spectrum of solvents, supported by comprehensive data, experimental protocols, and explanatory diagrams.

This compound, also known as Coumarin 102, exhibits solvent-dependent fluorescence characteristics, a phenomenon critical to its application as an environmental sensor and molecular probe. The quantum yield (Φ) and fluorescence lifetime (τ) are key parameters that quantify the efficiency and temporal nature of its fluorescence emission. Understanding how these properties are influenced by the solvent environment is paramount for the accurate interpretation of experimental results and the design of novel applications.

Quantitative Analysis of this compound Photophysics

The following table summarizes the fluorescence quantum yield and lifetime of this compound in a range of organic solvents. The data is primarily sourced from the seminal work of Jones et al. (1985), providing a standardized reference for the scientific community.

| Solvent | Quantum Yield (Φ) | Lifetime (τ) [ns] |

| Cyclohexane | 0.93 | 4.6 |

| Benzene | 0.88 | 4.5 |

| Dichloromethane | 0.94 | 4.3 |

| Acetone | 0.89 | 4.3 |

| Acetonitrile | 0.79 | 4.1 |

| Methanol | 0.71 | 4.0 |

| Ethanol | 0.75 | 4.2 |

| Ethylene Glycol | 0.58 | 3.8 |

Data sourced from Jones, G., II, Jackson, W. R., Choi, C.-Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. The Journal of Physical Chemistry, 89(2), 294–300.

Experimental Protocols

The determination of fluorescence quantum yield and lifetime requires precise and standardized experimental procedures. The methodologies outlined below are based on established practices in photophysical chemistry.

Determination of Fluorescence Quantum Yield

The relative method is commonly employed for the determination of the fluorescence quantum yield of a sample. This involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

This compound

-

Selected solvents (spectroscopic grade)

-

Reference standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the reference standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

-

Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ_r is the quantum yield of the reference.

-

I_s and I_r are the integrated fluorescence intensities of the sample and reference, respectively.

-

A_s and A_r are the absorbances of the sample and reference at the excitation wavelength, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solvents, respectively.

-

Determination of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

Materials and Equipment:

-

TCSPC system, including:

-

Pulsed light source (e.g., picosecond laser diode or LED)

-

Sample holder

-

Fast photodetector (e.g., photomultiplier tube or microchannel plate)

-

TCSPC electronics (Time-to-Amplitude Converter and Multi-Channel Analyzer)

-

-

Quartz cuvettes

-

This compound solutions

Procedure:

-

Instrument Setup: The pulsed light source is used to excite the sample. The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

Data Acquisition: A histogram of the arrival times of the emitted photons is constructed. This histogram represents the fluorescence decay profile.

-

Data Analysis: The fluorescence decay data is then analyzed by fitting it to an exponential decay model. For a single exponential decay, the equation is:

I(t) = I₀ * exp(-t/τ)

Where:

-

I(t) is the intensity at time t.

-

I₀ is the initial intensity.

-

τ is the fluorescence lifetime. Deconvolution of the instrument response function (IRF) from the measured decay is necessary for accurate lifetime determination, especially for lifetimes comparable to the instrument's time resolution.

-

Visualizing Experimental Workflows

To further elucidate the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of the quantum yield and lifetime measurement protocols.

An In-Depth Technical Guide to the Molar Extinction Coefficient of Coumarin 480

This technical guide provides a comprehensive overview of the molar extinction coefficient of Coumarin (B35378) 480, a widely used fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document details the quantitative data of its light-absorbing properties, outlines a robust experimental protocol for its determination, and visualizes a key signaling pathway influenced by coumarin derivatives.

Core Topic: Molar Extinction Coefficient of Coumarin 480

The molar extinction coefficient (ε), also known as molar absorptivity, is a crucial parameter that quantifies how strongly a substance absorbs light at a particular wavelength. It is an intrinsic property of a molecule and is fundamental for quantitative analysis using spectrophotometry, as described by the Beer-Lambert law. For a fluorescent probe like this compound, an accurate understanding of its molar extinction coefficient is essential for determining its concentration in various solvents and for standardizing fluorescence-based assays.

Data Presentation: Molar Extinction Coefficient and Absorption Maxima

The molar extinction coefficient of this compound is solvent-dependent. The following table summarizes the available quantitative data for its molar extinction coefficient and wavelength of maximum absorption (λmax) in different solvents.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Ethanol | 389 | 2.15 x 10⁴ | [1] |

| Ethanol | 390 | Not explicitly stated | [2] |

| Methanol | 407 | Not explicitly stated | [2] |

| DMSO/Water (mole fraction of DMSO) | [3][4] | ||

| 0.000 | 388 | Not explicitly stated | [3][4] |

| 0.058 | 392 | Not explicitly stated | [3][4] |

| 0.133 | 396 | Not explicitly stated | [3][4] |

| 0.235 | 400 | Not explicitly stated | [3][4] |

| 0.382 | 404 | Not explicitly stated | [3][4] |

| 0.615 | 408 | Not explicitly stated | [3][4] |

| 1.000 | 412 | Not explicitly stated | [3][4] |

For comparative purposes, the related dye Coumarin 481 has a reported fluorescence quantum yield of 0.08 in acetonitrile.[5]

Experimental Protocols

This section provides a detailed methodology for the experimental determination of the molar extinction coefficient of this compound.

Principle

The molar extinction coefficient is determined by measuring the absorbance of a series of solutions of known concentrations using a UV-Visible spectrophotometer. According to the Beer-Lambert law, absorbance (A) is directly proportional to the concentration (c) of the analyte and the path length (l) of the light through the solution:

A = εcl

By plotting absorbance versus concentration, a linear relationship should be observed, and the molar extinction coefficient (ε) can be calculated from the slope of the line (slope = εl).

Materials and Equipment

-

This compound: High purity, crystalline solid.

-

Solvents: Spectroscopic grade ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and deionized water.

-

Volumetric flasks: Class A, various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).

-

Pipettes: Calibrated micropipettes and glass pipettes.

-

Analytical balance: Capable of measuring to at least 0.1 mg.

-

UV-Visible Spectrophotometer: Double-beam instrument with a wavelength range of at least 200-800 nm.

-

Quartz cuvettes: Matched pair with a 1 cm path length.

Experimental Workflow

The following diagram illustrates the workflow for determining the molar extinction coefficient of this compound.

Caption: Workflow for Molar Extinction Coefficient Determination.

Detailed Procedure

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound (e.g., 2.55 mg) using an analytical balance.

-

Dissolve the weighed this compound in a small amount of the desired solvent (e.g., ethanol) in a 10 mL volumetric flask.

-

Once fully dissolved, bring the volume up to the mark with the same solvent to obtain a stock solution of a known concentration (e.g., 1 mM).

-

-

Preparation of Working Solutions:

-

Perform a series of dilutions from the stock solution to prepare at least five working solutions of different concentrations (e.g., 2, 4, 6, 8, and 10 µM).

-

Use calibrated pipettes and volumetric flasks to ensure accuracy.

-

-

Spectrophotometric Measurement:

-

Turn on the UV-Visible spectrophotometer and allow it to warm up for the recommended time.

-

Set the wavelength range to scan from approximately 300 nm to 500 nm to identify the λmax.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and place it in the reference holder of the spectrophotometer.

-

Fill a matched quartz cuvette with the same pure solvent and place it in the sample holder. Run a baseline correction.

-

Replace the solvent in the sample cuvette with the most dilute working solution and record the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

-

Set the spectrophotometer to measure the absorbance at this fixed λmax.

-

Measure the absorbance of each of the prepared working solutions, starting from the most dilute and proceeding to the most concentrated. Rinse the cuvette with the next solution to be measured before filling.

-

-

Data Analysis:

-

Record the absorbance values for each concentration.

-

Plot a graph of absorbance (A) on the y-axis against concentration (c) in mol·L⁻¹ on the x-axis.

-

Perform a linear regression analysis on the data points. The plot should yield a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

-

Determine the slope of the line.

-

Calculate the molar extinction coefficient (ε) using the formula: ε = slope / l , where l is the path length of the cuvette (typically 1 cm).

-

Mandatory Visualization: Signaling Pathway

Coumarin derivatives have been shown to modulate various signaling pathways within cells. One such pathway is the Keap1-Nrf2 antioxidant response pathway. The following diagram illustrates the mechanism by which coumarin derivatives can activate this pathway.

Caption: Keap1-Nrf2 pathway modulation by coumarins.

Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent degradation by the proteasome.[6][7][8][9][10] Coumarin derivatives can inhibit Keap1, preventing the degradation of Nrf2.[6][7][8][9][10] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[6][7][8][9][10] This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, enhancing the cell's defense against oxidative stress.[6][7][8][9][10]

References

- 1. savap.org.pk [savap.org.pk]

- 2. exciton.luxottica.com [exciton.luxottica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coumarins as Modulators of the Keap1/Nrf2/ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Coumarin 480: A Technical Evaluation for Two-Photon Microscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of Coumarin (B35378) 480 (also known as Coumarin 102) as a fluorescent probe for two-photon microscopy (TPM). By examining its photophysical properties, two-photon absorption cross-section, and outlining experimental considerations, this document provides a comprehensive resource for researchers considering this dye for advanced imaging applications.

Executive Summary

Coumarin 480 is a well-established blue-emitting fluorescent dye with a notable quantum yield. While it can be utilized in two-photon microscopy, its two-photon absorption (2PA) cross-section is modest compared to fluorophores specifically engineered for this technique. Its utility in TPM is therefore application-dependent, offering a cost-effective option for certain experimental paradigms, particularly where high dye concentrations are feasible or when targeting structures with a strong signal. This guide provides the necessary data and procedural framework to assist researchers in making an informed decision on its applicability to their specific imaging needs.

Photophysical and Two-Photon Properties of this compound

The effectiveness of a fluorophore in two-photon microscopy is determined by a combination of its photophysical characteristics. The following table summarizes the key quantitative data for this compound.

| Property | Value | Solvent/Conditions |

| One-Photon Absorption (λmax) | ~390-407 nm | Ethanol, Methanol |

| One-Photon Emission (λmax) | ~470-480 nm | Ethanol, Methanol |

| Quantum Yield (Φf) | High, often approaching 1.0 | Varies with solvent polarity |

| Two-Photon Absorption (λmax) | 730-870 nm | Methanol |

| Two-Photon Cross-Section (σ₂) | 26 ± 7 GM | In methanol, within the 730-870 nm range[1][2] |

GM = Göppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s / photon)

Principles of Two-Photon Excitation

Two-photon microscopy relies on the principle of two-photon absorption, a nonlinear optical process where a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons. This provides inherent three-dimensional sectioning and reduced phototoxicity compared to conventional one-photon confocal microscopy, making it ideal for imaging deep within scattering biological samples.

Caption: Principle of two-photon excitation.

Suitability of this compound for Two-Photon Microscopy

The primary determinant of a fluorophore's efficiency in TPM is its two-photon absorption cross-section (σ₂). With a value of approximately 26 GM, this compound's cross-section is considered low to moderate.[1][2] For context, dyes specifically designed for two-photon applications can exhibit cross-sections of several hundred or even thousands of GM.

Advantages:

-

High Fluorescence Quantum Yield: this compound exhibits bright fluorescence upon excitation.

-

Cost-Effectiveness: It is a readily available and relatively inexpensive dye.

-

Photostability: Coumarin dyes generally offer good resistance to photobleaching.

Limitations:

-

Low Two-Photon Cross-Section: This necessitates higher laser powers for efficient excitation, which can increase the risk of phototoxicity and photodamage in sensitive biological specimens. A lower cross-section may also lead to a lower signal-to-noise ratio in the resulting images.

-

Sensitivity to Environment: The photophysical properties of coumarin dyes, including this compound, can be sensitive to the polarity of their microenvironment.[1] This can be a useful feature for sensing applications but may also lead to variability in fluorescence intensity.

Despite its modest 2PA cross-section, this compound has been successfully used in two-photon imaging contexts, such as for visualizing the profile of a laser beam in a dye solution and as the core structure for functional two-photon probes.[3][4] This indicates its feasibility in applications where the target is abundant or the experimental conditions can be optimized for its specific properties.

Experimental Protocol for Two-Photon Microscopy with this compound

While a universally applicable protocol is not feasible due to variations in instrumentation and experimental goals, the following provides a generalized workflow for using this compound in two-photon microscopy.

Caption: Generalized workflow for a two-photon imaging experiment.

Methodology Details:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. The final working concentration for cell or tissue labeling will need to be determined empirically but typically ranges from 1 to 10 µM.

-

Sample Labeling: Incubate cells or tissue with the this compound solution. The incubation time and temperature will depend on the specific sample and should be optimized to achieve sufficient labeling with minimal toxicity.

-

Microscope Setup:

-

Laser: A tunable Ti:Sapphire laser is commonly used for two-photon excitation.

-

Excitation Wavelength: Based on available data, an excitation wavelength in the range of 730-870 nm should be used for this compound.[1][2] Empirical optimization within this range may be necessary to find the peak excitation for a specific experimental setup.

-

Detection: Use a bandpass filter appropriate for the emission spectrum of this compound (e.g., 460/50 nm or similar) to collect the fluorescence signal.

-

-

Image Acquisition:

-

Start with a low laser power to locate the region of interest to minimize phototoxicity.

-

Gradually increase the laser power until a sufficient signal-to-noise ratio is achieved. Due to the modest 2PA cross-section, higher laser powers may be required compared to other two-photon dyes.

-

Adjust the photomultiplier tube (PMT) gain and pixel dwell time to optimize image quality.

-

-

Controls: It is advisable to have an unlabeled control sample to assess the level of autofluorescence. Additionally, comparing the performance of this compound to a dye with a known high 2PA cross-section can provide a valuable benchmark.

Conclusion

This compound is a viable, albeit not a high-performance, fluorescent probe for two-photon microscopy. Its suitability is contingent on the specific requirements of the experiment. For applications where a very high signal-to-noise ratio is critical or when imaging deep in highly scattering tissue, dyes with larger two-photon absorption cross-sections are recommended. However, for proof-of-concept studies, imaging of highly expressing targets, or when cost is a significant consideration, this compound can be an effective tool in the hands of a knowledgeable researcher. Careful optimization of labeling and imaging parameters is key to achieving the best possible results with this classic fluorophore.

References

Understanding the Solvatochromic Properties of Coumarin 480: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the solvatochromic properties of Coumarin 480, a fluorescent dye widely utilized as a molecular probe. Due to its sensitivity to the local environment, this compound's photophysical characteristics, particularly its absorption and emission spectra, exhibit significant shifts in response to solvent polarity. This phenomenon, known as solvatochromism, makes it a valuable tool in various scientific disciplines, including chemistry, biology, and materials science, for probing microenvironments, studying molecular interactions, and developing sensing applications.

Core Principles of Solvatochromism in this compound

This compound belongs to the 7-aminocoumarin (B16596) family of dyes, which are characterized by an intramolecular charge transfer (ICT) from the electron-donating amino group at the 7-position to the electron-withdrawing carbonyl group of the lactone ring upon photoexcitation. This ICT leads to a significant increase in the dipole moment of the excited state compared to the ground state.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state through dipole-dipole interactions. This differential solvation leads to a reduction in the energy gap between the excited and ground states, resulting in a red-shift (bathochromic shift) of the fluorescence emission spectrum. Conversely, in nonpolar solvents, the stabilization of the excited state is less pronounced, leading to a blue-shift (hypsochromic shift) of the emission spectrum. This pronounced dependence of the emission wavelength on solvent polarity is the hallmark of this compound's solvatochromic behavior.

In highly polar solvents, a non-radiative de-excitation pathway can become significant for some 7-aminocoumarins, involving a twisted intramolecular charge transfer (TICT) state. This can lead to a decrease in fluorescence quantum yield and lifetime.[1][2]

Quantitative Solvatochromic Data of this compound

The solvatochromic properties of this compound have been investigated in a range of solvents with varying polarities. The table below summarizes key photophysical parameters, including absorption maxima (λabs), emission maxima (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

| Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Lifetime (τf) (ns) | Reference |

| Cyclohexane | 361 | 407 | 1.05 | 2.6 | [3] |

| Ethyl Acetate | - | 432 | 0.7 | - | [3] |

| Acetonitrile | 380 | 450 | 0.91 | 3.3 | [3] |

| Acetonitrile | - | 458 | 0.59 | - | [3] |

| Ethanol | 387 | 473 | 0.95 | 4.5 | [3] |

| Ethanol | - | 473 | 0.74 | - | [3] |

| Ethanol | 389 | - | 0.93 | - | [3] |

| Ethanol | 389 | 446 | 0.58 | - | [3] |

| Ethanol | 389 | 446 | 0.99 | - | [3] |

| Ethanol | 389 | 446 | 1.04 | - | [3] |

| 50% Ethanol/Water | 396 | 477 | 1.02 | - | [3] |

| Water | 396 | 489 | 0.66 | 5.9 | [3] |

| Methanol | 389 | - | 0.87 | - | [3] |

| DMF | 389 | - | 0.79 | - | [3] |

Experimental Protocol for Measuring Solvatochromic Properties

The following protocol outlines the steps for determining the solvatochromic properties of this compound.

Materials and Equipment

-

This compound dye

-

Spectroquality solvents of varying polarities (e.g., cyclohexane, ethyl acetate, acetonitrile, ethanol, water)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes

Procedure

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent, such as ethanol, at a concentration of approximately 10-3 M. Ensure the dye is completely dissolved.

-

-

Sample Preparation:

-

For each solvent to be tested, prepare a dilute solution of this compound by adding a small aliquot of the stock solution to a volumetric flask and diluting with the respective solvent.

-

The final concentration should be adjusted to yield an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements. A typical concentration for spectroscopic measurements is in the range of 10-6 to 10-5 M.[4]

-

-

Absorption Measurements:

-

Record the absorption spectrum of each sample using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 300-500 nm).

-

Use the pure solvent as a blank for each measurement.

-

Determine the wavelength of maximum absorption (λabs) for each solvent.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum of each sample using a fluorometer.

-

The excitation wavelength should be set at or near the absorption maximum (λabs) determined in the previous step.

-

Determine the wavelength of maximum emission (λem) for each solvent.

-

-

Data Analysis:

-

Calculate the Stokes shift in wavenumbers (cm-1) for each solvent using the formula: Δν = (1/λabs - 1/λem) x 107.

-

If measuring fluorescence quantum yields and lifetimes, follow the instrument's specific protocols, often involving comparison to a known standard.

-

Visualizing the Solvatochromic Effect and Experimental Workflow

The following diagrams illustrate the underlying principles of solvatochromism and the experimental workflow.

Caption: Solvatochromic effect on this compound energy levels.

Caption: Experimental workflow for solvatochromism studies.

Conclusion

This compound exhibits significant positive solvatochromism, characterized by a red-shift in its fluorescence emission with increasing solvent polarity. This property, arising from the differential solvation of its ground and excited states, makes it an invaluable tool for probing local environments in a variety of chemical and biological systems. The quantitative data and experimental protocol provided in this guide offer a solid foundation for researchers and professionals to effectively utilize this compound in their studies. Understanding and harnessing the solvatochromic properties of this dye can lead to advancements in areas such as cellular imaging, drug delivery, and the development of novel sensing platforms.

References

Coumarin 480 (CAS: 41267-76-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Coumarin 480, a versatile fluorescent dye with significant applications in various scientific disciplines, including cellular imaging, drug delivery systems, and as a probe for studying molecular interactions. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of experimental workflows to support researchers in leveraging the unique properties of this fluorophore.

Core Properties and Specifications

This compound, also known as Coumarin 102, is a highly efficient and photostable blue-emitting fluorophore.[1] Its fluorescence characteristics are notably sensitive to the local environment, making it a valuable tool for studying changes in solvent polarity and viscosity.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 41267-76-9 | [3] |

| Molecular Formula | C₁₆H₁₇NO₂ | [3] |

| Molecular Weight | 255.32 g/mol | [3] |

| Appearance | Pale yellow crystalline powder | [3] |

| Purity | ≥98% (HPLC) | [4] |

| Solubility | Soluble in ethanol, DMSO, DMF, acetonitrile, and other organic solvents.[3][4] Insoluble in water. |

Photophysical Properties

The photophysical properties of this compound are highly dependent on the solvent environment. Table 2 provides a summary of its absorption and emission maxima, quantum yield, and fluorescence lifetime in various solvents.

| Solvent | Absorption Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Reference(s) |

| Cyclohexane | 361 | 407 | 1.05 | 2.6 | [3] |

| Ethyl Acetate | - | 432 | 0.70 | - | [3] |

| Acetonitrile | 380 | 450, 458 | 0.91, 0.59 | 3.3 | [3] |

| Ethanol | 387, 389 | 473, 446 | 0.95, 0.74, 0.93, 0.58, 0.99, 1.04 | 4.5 | [3][5] |

| 50% Ethanol | 396 | 477 | 1.02 | - | [3] |

| Methanol | 390 | - | 0.87 | - | [3] |

| Water | 396 | 489 | 0.66 | 5.9 | [3] |

| DMF | 389 | - | 0.79 | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Live-Cell Imaging Protocol

This compound's cell permeability and bright fluorescence make it a suitable probe for live-cell imaging. The following is a general protocol for staining live mammalian cells.

Materials:

-

This compound (CAS: 41267-76-9)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Mammalian cells cultured on glass-bottom dishes or coverslips

-

Fluorescence microscope with a suitable filter set for blue fluorescence (e.g., DAPI or custom filter set with excitation around 390 nm and emission around 460 nm)

Procedure:

-

Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.

-

Cell Seeding: Seed mammalian cells on glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.

-

Preparation of Staining Solution: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to a final working concentration. A starting concentration of 1-10 µM is recommended, but the optimal concentration should be determined empirically for each cell type and experimental condition.

-

Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate at 37°C in a CO₂ incubator for 15-60 minutes. The incubation time should be optimized.

-

Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound dye.[6]

-

Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the stained cells immediately using a fluorescence microscope.

FRET-Based Assay for Monitoring Drug Release

This compound can serve as an efficient donor in Fluorescence Resonance Energy Transfer (FRET) pairs to monitor dynamic processes such as drug release from nanocarriers.[7] This protocol outlines a conceptual FRET-based assay.

Principle: A drug-loaded nanocarrier is co-loaded with a FRET pair, such as this compound (donor) and a suitable acceptor (e.g., fluorescein). When the drug is encapsulated, the donor and acceptor are in close proximity, resulting in efficient FRET and emission from the acceptor. Upon drug release, the distance between the donor and acceptor increases, leading to a decrease in FRET and an increase in the donor's fluorescence.

Materials:

-

Drug-loaded nanocarriers (e.g., liposomes, polymeric nanoparticles)

-

This compound (donor)

-

Suitable FRET acceptor (e.g., Fluorescein, Rhodamine B)

-

Buffer solution (e.g., PBS)

-

Fluorometer capable of time-resolved or steady-state fluorescence measurements

Procedure:

-

Preparation of FRET-labeled Nanocarriers: Co-encapsulate the drug, this compound, and the FRET acceptor into the nanocarriers. The ratio of donor to acceptor needs to be optimized to achieve efficient FRET.

-

Characterization: Characterize the size, morphology, and drug loading of the nanocarriers.

-

Baseline Fluorescence Measurement: Disperse the FRET-labeled nanocarriers in a buffer solution and measure the fluorescence emission spectrum by exciting at the absorption maximum of this compound (e.g., ~390 nm). Record the emission intensities of both the donor (e.g., ~460 nm) and the acceptor.

-

Initiation of Drug Release: Induce drug release using an appropriate trigger (e.g., change in pH, temperature, or addition of an enzyme).

-

Real-time Monitoring: Continuously monitor the fluorescence emission spectrum over time.

-

Data Analysis: Calculate the FRET efficiency or the ratio of acceptor to donor emission intensity as a function of time. A decrease in this value indicates drug release.

References

- 1. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]

- 2. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. exciton.luxottica.com [exciton.luxottica.com]

- 4. adipogen.com [adipogen.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effect of Solvent Polarity on Coumarin 480 Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influence of solvent polarity on the photophysical properties of Coumarin (B35378) 480, a widely used fluorescent probe. The solvatochromic behavior of this dye, characterized by changes in its absorption and emission spectra in response to the polarity of its environment, makes it a valuable tool in various research applications, including the study of microenvironments in biological systems and material science.

Introduction to Solvatochromism and Coumarin 480

Coumarin dyes are a class of organic compounds known for their high fluorescence quantum yields and excellent photostability.[1] Many coumarin derivatives, including this compound (also known as Coumarin 102), exhibit a significant change in their dipole moment upon photoexcitation.[2][3] This change leads to a pronounced sensitivity of their fluorescence properties to the polarity of the surrounding solvent, a phenomenon known as solvatochromism.[1][4] Specifically, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum, a consequence of the stabilization of the more polar excited state.[5] This guide delves into the quantitative effects of solvent polarity on the key photophysical parameters of this compound.

Photophysical Properties of this compound in Various Solvents

The interaction between this compound and the surrounding solvent molecules significantly alters its absorption and fluorescence characteristics. In general, as the solvent polarity increases, the emission maximum of this compound shifts to longer wavelengths (a red shift), while the absorption maximum is less affected. This results in an increased Stokes shift, which is the difference in energy between the absorption and emission maxima.

The fluorescence quantum yield of this compound is also highly dependent on the solvent environment. In nonpolar and moderately polar aprotic solvents, the quantum yield is generally high. However, in highly polar solvents, a significant decrease in the fluorescence quantum yield is often observed.[1][2] This quenching of fluorescence in polar environments is attributed to the formation of a non-fluorescent "twisted intramolecular charge transfer" (TICT) state, which provides a non-radiative pathway for the excited state to return to the ground state.[1][2]

The following table summarizes the key photophysical parameters of a closely related dye, Coumarin 481 (7-N,N-diethylamino-4-trifluoromethyl-1,2-benzopyrone), which exhibits similar solvatochromic behavior to this compound, in a range of solvents with varying polarities. The data illustrates the general trends observed for this class of coumarin dyes.

| Solvent | Solvent Polarity (Δf) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (Δν) (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Cyclohexane | 0.000 | 381 | 457 | 4221 | 0.53 |

| Dioxane | 0.021 | 387 | 473 | 4683 | 0.73 |

| Ethyl Acetate | 0.201 | 388 | 480 | 4940 | 0.81 |

| Acetonitrile | 0.305 | 391 | 506 | 5802 | 0.28 |

| Methanol | 0.309 | 397 | 517 | 5882 | 0.043 |

| Water | - | - | - | - | - |

Data for Coumarin 481, adapted from Nad, S., Kumbhakar, M., & Pal, H. (2003). The Journal of Physical Chemistry A, 107(24), 4808-4816.[2] The solvent polarity function, Δf, is defined as Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)], where ε is the dielectric constant and n is the refractive index of the solvent.[2]

Experimental Protocols

The following provides a general methodology for investigating the effect of solvent polarity on the fluorescence of this compound, based on common experimental practices.

-

Dye Solution Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a suitable solvent, such as ethanol, to a concentration of approximately 10⁻³ M.[6]

-

Working Solutions: Dilute working solutions (typically in the range of 10⁻⁵ to 10⁻⁶ M) are prepared by adding a small aliquot of the stock solution to the various solvents being investigated.[7][8] The final concentration should be adjusted to ensure that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

UV-Visible Absorption Spectroscopy: The absorption spectra of the this compound solutions are recorded using a UV-Visible spectrophotometer. The wavelength of maximum absorption (λ_abs) is determined for each solvent.

-

Steady-State Fluorescence Spectroscopy: Fluorescence emission spectra are recorded using a spectrofluorometer. The samples are excited at their respective absorption maxima (λ_abs), and the emission is scanned over a suitable wavelength range. The wavelength of maximum emission (λ_em) is determined.

-

Fluorescence Quantum Yield Determination: The fluorescence quantum yield (Φ_f) is typically determined using a relative method. A well-characterized standard with a known quantum yield in the same solvent or a similar one is used as a reference. The quantum yield of the sample is calculated using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts "sample" and "ref" refer to the sample and the reference, respectively.

Signaling Pathways and Logical Relationships

The photophysical processes governing the fluorescence of this compound in solvents of varying polarity can be visualized as a series of competing pathways. Upon excitation, the molecule reaches a locally excited (LE) state. In less polar solvents, the primary de-excitation pathway is fluorescence from an intramolecular charge transfer (ICT) state. In highly polar solvents, the formation of a non-fluorescent twisted intramolecular charge transfer (TICT) state becomes a significant de-excitation channel, leading to a decrease in fluorescence quantum yield.

Caption: Photophysical pathways of this compound.

This diagram illustrates that in solvents of high polarity, the formation of the non-fluorescent TICT state from the ICT state is favored, leading to a reduction in the overall fluorescence quantum yield.

Conclusion

The fluorescence of this compound is a sensitive indicator of solvent polarity. The observed red shift in emission and the decrease in quantum yield in more polar solvents are well-documented phenomena that can be attributed to the stabilization of a polar intramolecular charge transfer excited state and the formation of a non-fluorescent twisted intramolecular charge transfer state. A thorough understanding of these solvatochromic properties is crucial for the effective application of this compound as a fluorescent probe in chemical and biological research. Researchers utilizing this dye should carefully consider the polarity of the microenvironment to accurately interpret fluorescence data.

References

Illuminating the Core: An In-depth Technical Guide to the Intrinsic Charge Transfer Properties of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

The coumarin (B35378) scaffold, a ubiquitous bicyclic heteroaromatic system, has garnered significant attention across diverse scientific disciplines, particularly in the realms of medicinal chemistry and materials science. Its derivatives are renowned for their remarkable photophysical properties, which are intrinsically linked to efficient intramolecular charge transfer (ICT) processes. This technical guide provides a comprehensive exploration of the synthesis, photophysical characterization, and theoretical underpinnings of charge transfer phenomena in coumarin derivatives, offering valuable insights for their application as fluorescent probes, photosensitizers, and therapeutic agents.

The Foundation: Understanding Intramolecular Charge Transfer in Coumarins

The characteristic fluorescence of many coumarin derivatives originates from an intramolecular charge transfer from an electron-donating group (EDG), typically at the 7-position, to an electron-withdrawing group (EWG), often located at the 3- or 4-position of the coumarin ring.[1] This "push-pull" electronic architecture is fundamental to their photophysical behavior.[2] Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), predominantly localized on the electron-donating moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting portion of the molecule. This charge redistribution leads to a more polar excited state compared to the ground state, influencing the Stoke's shift, solvatochromism, and overall fluorescence quantum yield.

Several key mechanisms govern the excited-state dynamics and charge transfer properties of coumarin derivatives:

-

Intramolecular Charge Transfer (ICT): This is the fundamental process where photoexcitation induces a significant redistribution of electron density within the molecule, creating a highly polarized excited state. The efficiency of ICT is heavily dependent on the nature of the donor and acceptor groups, the length and nature of the π-conjugated bridge, and the polarity of the surrounding medium.[2][3][4]

-

Twisted Intramolecular Charge Transfer (TICT): In some coumarin derivatives with flexible substituents, such as a diethylamino group, a non-radiative deactivation pathway known as TICT can occur. Following excitation to a planar fluorescent state, the molecule can undergo a twisting motion around the bond connecting the donor group to the coumarin core, leading to a non-emissive, charge-separated TICT state. This process is often solvent-dependent and can lead to fluorescence quenching in polar solvents.[5]

-

Excited-State Intramolecular Proton Transfer (ESIPT): Coumarin derivatives containing both a proton-donating and a proton-accepting group in close proximity can undergo ESIPT. Upon excitation, a proton is transferred from the donor to the acceptor, leading to the formation of a transient tautomer with a significantly red-shifted emission. This process results in a large Stokes shift.[6][7]

-

Photoinduced Electron Transfer (PET): In PET-based fluorescent probes, the coumarin fluorophore is linked to a recognition moiety (receptor). In the absence of an analyte, an electron is transferred from the receptor to the excited fluorophore, quenching its fluorescence. Analyte binding to the receptor inhibits this PET process, restoring fluorescence in a "turn-on" response.[8][9][10]

-

Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between a donor fluorophore (like a coumarin) and an acceptor molecule. The efficiency of FRET is highly dependent on the distance between the donor and acceptor. Coumarin-based FRET probes are designed so that analyte binding induces a conformational change that alters the donor-acceptor distance, leading to a change in the FRET signal.[8][9][11]

Quantitative Insights: Photophysical and Electrochemical Data

The following tables summarize key quantitative data for a selection of coumarin derivatives, providing a comparative overview of their intrinsic charge transfer properties.

Table 1: Photophysical Properties of Selected Coumarin Derivatives

| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Reference(s) |

| Coumarin 1 | Ethanol | 373 | 412 | 2500 | ~0.5 | - | [12] |

| Coumarin 102 | Ethanol | 425 | 475 | 2600 | 0.6 | - | [12] |

| Coumarin 153 | Ethanol | 423 | 530 | 4800 | 0.4 | - | [12] |

| Coumarin 153 | Water | - | - | - | 0.1 | - | [12] |

| Coumarin 153 | Cyclohexane | - | - | - | 0.9 | - | [12] |

| Coumarin 6 | Ethanol | 458 | 505 | 2100 | 0.8 | - | [12] |

| 7-Amino-4-methylcoumarin | Ethanol | - | - | - | ~0.5 | - | [12] |

| 7-Hydroxycoumarin | - | 386 | 448 | - | - | - | [13] |

| 7-Aminocoumarin | - | 380 | 444 | - | - | - | [13] |

Table 2: HOMO and LUMO Energy Levels of Selected Coumarin Derivatives from DFT Calculations

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference(s) |

| Coumarin | M06/6-31G(d) | - | - | - | [11] |

| Triphenylamine derivative | M06/6-31G(d) | - | - | - | [11] |

| D-π-A dyes | B3LYP/6-31G | - | - | - | [14] |

| Fluorinated 7-hydroxycoumarin | B3LYP/LanL2MB | -3.67656 | 0.484094 | 4.160654 | [15] |

| Model compounds | B3LYP/6-31G | - | - | - | [16] |

Experimental Protocols: A Guide to Characterization

Accurate characterization of the charge transfer properties of coumarin derivatives relies on a combination of spectroscopic, electrochemical, and computational techniques. The following sections provide detailed methodologies for key experiments.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima (λabs and λem), Stokes shift, and fluorescence quantum yield (Φf).

Methodology:

-

Sample Preparation: Prepare stock solutions of the coumarin derivative in a high-purity solvent (e.g., spectroscopic grade ethanol, acetonitrile (B52724), or cyclohexane) at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the desired solvent to obtain solutions with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: Record the UV-Vis absorption spectrum of each solution using a dual-beam spectrophotometer. Use the pure solvent as a reference. Identify the wavelength of maximum absorption (λabs).

-

Fluorescence Measurement: Using a spectrofluorometer, excite the sample at its λabs. Record the fluorescence emission spectrum. The wavelength at which the emission intensity is highest is the emission maximum (λem).

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.55).

-

Prepare a series of dilutions of the standard with absorbances in the range of 0.01 to 0.1 at the same excitation wavelength used for the sample.

-

Measure the absorbance and record the fluorescence emission spectrum for each solution of the sample and the standard under identical instrument settings (e.g., excitation and emission slit widths).

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of the resulting linear fit is the gradient (Grad).

-

Calculate the quantum yield of the sample (Φx) using the following equation: Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²) where Φst is the quantum yield of the standard, Gradx and Gradst are the gradients for the sample and standard, respectively, and ηx and ηst are the refractive indices of the sample and standard solvents, respectively.[5][12]

-

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of the coumarin derivative, which can be used to estimate the HOMO and LUMO energy levels.

Methodology:

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).[10][17]

-

Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Sample Preparation: Dissolve the coumarin derivative in the electrolyte solution at a concentration of approximately 1-5 mM.

-

Measurement: De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes. Immerse the electrodes in the solution and connect them to a potentiostat.

-

Data Acquisition: Apply a potential sweep, starting from a potential where no faradaic current is observed, and scan towards a potential sufficient to oxidize or reduce the compound. After reaching the switching potential, reverse the scan direction. Record the resulting current as a function of the applied potential.

-

Data Analysis: From the cyclic voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials. The half-wave potential (E1/2), which is an approximation of the formal redox potential, can be calculated as (Epa + Epc) / 2.

-

HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the onset oxidation potential (Eox) and onset reduction potential (Ered) using the following empirical equations, with ferrocene/ferrocenium (Fc/Fc⁺) as an internal or external standard (E1/2 of Fc/Fc⁺ is assumed to be 4.8 eV below the vacuum level):

-

EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

-

ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV

-

Computational Chemistry: DFT and TD-DFT Calculations

Objective: To theoretically model the electronic structure, charge distribution, and excited-state properties of coumarin derivatives.

Methodology:

-

Molecular Structure Optimization:

-

Build the 3D structure of the coumarin derivative using a molecular modeling software.

-